3-(Prop-2-en-1-ylidene)-2,3-dihydro-1H-isoindol-1-one
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Overview
Description
3-(Prop-2-en-1-ylidene)-2,3-dihydro-1H-isoindol-1-one is an organic compound belonging to the class of isoindolones Isoindolones are heterocyclic compounds containing a fused ring system with nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-2-en-1-ylidene)-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions. One common method involves the condensation of an appropriate aldehyde with a cyclic secondary amine under mild conditions. For example, the reaction of dimethyl malonate with α,β-acetylenic aldehydes and cyclic secondary amines such as pyrrolidine, piperidine, morpholine, or piperazine can yield the desired product . The reaction conditions often include the use of solvents like methanol and mild heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-(Prop-2-en-1-ylidene)-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its electronic properties.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of functionalized isoindolone derivatives.
Scientific Research Applications
3-(Prop-2-en-1-ylidene)-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: It may serve as a precursor for biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives could lead to the development of new drugs with various therapeutic effects.
Industry: The compound’s unique properties make it useful in the development of advanced materials, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 3-(Prop-2-en-1-ylidene)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, potentially altering their function. This can include interactions with enzymes, receptors, and nucleic acids, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(Prop-2-en-1-ylidene)-2,3-dihydro-1H-isoindol-1-one include:
- 3-(Dimethylamino)-2-(trifluoromethyl)prop-2-en-1-ylidene derivatives
- Push–pull buta-1,3-dienes
- Schiff base ligands
Uniqueness
What sets this compound apart from similar compounds is its specific structural configuration, which imparts unique electronic and steric properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
410094-63-2 |
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Molecular Formula |
C11H9NO |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
3-prop-2-enylideneisoindol-1-one |
InChI |
InChI=1S/C11H9NO/c1-2-5-10-8-6-3-4-7-9(8)11(13)12-10/h2-7H,1H2,(H,12,13) |
InChI Key |
SHYJWSFHSOAUHO-UHFFFAOYSA-N |
Canonical SMILES |
C=CC=C1C2=CC=CC=C2C(=O)N1 |
Origin of Product |
United States |
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